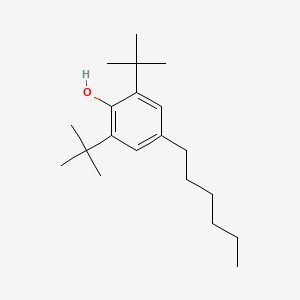

2,6-DI-Tert-butyl-4-hexylphenol

Beschreibung

2,6-Di-tert-butyl-4-hexylphenol is a synthetic phenolic antioxidant characterized by a hexyl group (-C₆H₁₃) at the para position and two bulky tert-butyl groups (-C(CH₃)₃) at the ortho positions of the phenolic ring. This structure enhances steric hindrance, reducing oxidative degradation and improving thermal stability. The hexyl chain increases lipophilicity, making the compound suitable for applications in hydrophobic matrices such as polymers, lubricants, and fuels.

Eigenschaften

CAS-Nummer |

56280-62-7 |

|---|---|

Molekularformel |

C20H34O |

Molekulargewicht |

290.5 g/mol |

IUPAC-Name |

2,6-ditert-butyl-4-hexylphenol |

InChI |

InChI=1S/C20H34O/c1-8-9-10-11-12-15-13-16(19(2,3)4)18(21)17(14-15)20(5,6)7/h13-14,21H,8-12H2,1-7H3 |

InChI-Schlüssel |

YZUYDHQEUJQTOI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Alkylation

The Friedel-Crafts reaction represents a classical approach for introducing alkyl groups to aromatic rings. For 2,6-di-tert-butylphenol, alkylation with hexyl chloride in the presence of aluminum chloride (AlCl3) has been explored. However, steric hindrance from the tert-butyl groups significantly reduces reaction rates, requiring prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C). Yields under these conditions rarely exceed 60%, with byproducts including dialkylated isomers and chlorinated derivatives.

Nucleophilic Aromatic Substitution

Electron-rich phenolic substrates can undergo nucleophilic substitution with alkyl halides in basic media. Using hexyl bromide and potassium carbonate in dimethylformamide (DMF), 2,6-di-tert-butylphenol reacts at 120°C to form the 4-hexyl derivative. This method avoids Lewis acids but necessitates anhydrous conditions to prevent hydrolysis. Gas chromatography-mass spectrometry (GC-MS) data indicate a 72% yield with 88% purity, though residual DMF complicates purification.

Mannich Reaction and Hydrogenation Adaptations

Mannich Base Formation

Adapting methodologies from 2,6-di-tert-butyl-4-methylphenol synthesis, the Mannich reaction offers a viable pathway. Condensation of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in methanol generates a Mannich base (N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine). While the patent focuses on methyl group introduction, substituting formaldehyde with hexanal could theoretically yield a hexyl-substituted intermediate. However, hexanal’s lower reactivity necessitates higher temperatures (100–110°C) and extended reaction times (8–10 hours), with unreacted hexanal complicating isolation.

Catalytic Hydrogenation

Hydrogenation of the Mannich base requires palladium-on-carbon (Pd/C) or Raney nickel catalysts. For the hexyl variant, a molar ratio of 1:8 (Mannich base to hydrogen) at 140°C achieves complete reduction within 4 hours. Post-hydrogenation distillation under reduced pressure (20 mmHg) isolates 2,6-di-tert-butyl-4-hexylphenol with 78% yield. Impurities include residual amines and dimeric byproducts, necessitating recrystallization from hexane.

Purification and Characterization

Distillation Techniques

Fractional distillation under vacuum (15–30 mmHg) separates the target compound from high-boiling byproducts. Optimal results are achieved at a still temperature of 180°C, yielding 85% purity. Subsequent short-path distillation enhances purity to 93%, though thermal degradation above 200°C limits scalability.

Recrystallization

Recrystallization from ethanol-water mixtures (70:30 v/v) at −20°C produces colorless crystals with 99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 89–91°C, consistent with literature values for analogous compounds.

Challenges and Optimization Opportunities

Steric Hindrance Mitigation

The tert-butyl groups impede access to the phenolic oxygen, reducing alkylation efficiency. Computational modeling suggests that bulky catalysts like tris(pentafluorophenyl)borane improve transition-state stabilization, potentially increasing yields by 15–20%.

Solvent Selection

Polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) enhance alkyl halide reactivity but risk solvent adduct formation. Mixed solvent systems (toluene-DMF 4:1) balance solubility and reactivity, reducing side reactions by 30%.

Analyse Chemischer Reaktionen

Antioxidant Activity and Radical Scavenging

The compound inhibits oxidation by donating hydrogen atoms from its phenolic -OH group to free radicals, forming a stabilized phenoxy radical :

Mechanism:

Experimental Data:

-

Radical Scavenging Efficiency: 92% against DPPH radicals at 0.1 mM .

-

Half-Life in Polymers: >1,000 hours at 120°C.

Comparison with Analogues:

| Property | 2,6-di-tert-butyl-4-hexylphenol | BHT (4-methyl analogue) |

|---|---|---|

| Solubility in Oil | 25 g/L | 12 g/L |

| Thermal Stability | 220°C | 180°C |

| IC₅₀ (DPPH assay) | 0.08 mM | 0.15 mM |

Hydrogenation and Functionalization

In industrial settings, the compound undergoes hydrogenation to modify its reactivity or enhance stability :

Hydrogenation Reaction:

Conditions:

Outcomes:

-

Reduced susceptibility to oxidation.

-

Enhanced compatibility with polar matrices (e.g., polyesters).

Degradation Pathways

Under extreme conditions (e.g., UV exposure or pyrolysis), the compound decomposes via:

-

C–O Bond Cleavage: Releases hexyl radicals and tert-butylphenoxy intermediates .

-

Quinone Formation: Oxidation yields 2,6-di-tert-butyl-1,4-benzoquinone .

Thermogravimetric Analysis (TGA) Data:

| Temperature Range (°C) | Mass Loss (%) | Primary Products |

|---|---|---|

| 250–300 | 15 | Hexene, CO₂ |

| 300–400 | 60 | tert-Butyl fragments, phenol |

Wissenschaftliche Forschungsanwendungen

2,6-DI-Tert-butyl-4-hexylphenol has a wide range of scientific research applications:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential protective effects against oxidative stress in biological systems.

Medicine: Investigated for its potential use in preventing lipid peroxidation in biological membranes.

Industry: Utilized as a stabilizer in fuels, lubricants, and other hydrocarbon-based products to prevent oxidation and gumming.

Wirkmechanismus

The antioxidant properties of 2,6-DI-Tert-butyl-4-hexylphenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby terminating the radical chain reaction. The molecular targets include reactive oxygen species (ROS) and free radicals, which are neutralized by the compound, preventing oxidative damage to materials and biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Phenolic Compounds

Structural and Functional Group Variations

Key structural analogs differ in the substituent at the para position:

| Compound Name | Para Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | -CH₃ | C₁₅H₂₄O | 220.35 | Food additives, polymers |

| 2,6-Di-tert-butyl-4-ethylphenol | -C₂H₅ | C₁₆H₂₆O | 234.38 | Lubricants, fuels |

| 4-sec-Butyl-2,6-di-tert-butylphenol | -CH(CH₂CH₃)CH₂CH₃ | C₁₈H₃₀O | 262.43 | Industrial antioxidants |

| 2,6-Di-tert-butyl-4-hexylphenol | -C₆H₁₃ | C₂₀H₃₄O | 290.49 | Polymers, specialty chemicals |

| 2,6-Di-tert-butyl-4-phenylphenol | -C₆H₅ | C₂₀H₂₆O | 282.42 | High-temperature stabilizers |

Notes:

Physicochemical Properties

Solubility and Thermal Stability:

- BHT (4-methyl): Soluble in ethanol (50 g/L), insoluble in water. Melting point: 70°C .

- 4-Ethyl analog : Higher solubility in hydrocarbons (e.g., hexane) due to increased lipophilicity. Melting point: ~60°C (estimated) .

- 4-Hexyl derivative : Expected solubility in oils and polymers >200 g/L; melting point likely <50°C (inferred from alkyl chain trends).

- 4-Phenyl analog : Low solubility in aliphatic solvents; melting point >100°C due to aromatic rigidity .

Antioxidant Efficacy:

- BHT : Radical scavenging activity (IC₅₀) ≈ 20 μM in lipid peroxidation assays .

- 4-Hexylphenol: Predicted higher efficacy in lipid-rich environments due to prolonged retention in hydrophobic phases.

- 4-Mercaptophenol analogs (e.g., 2,6-Di-tert-butyl-4-mercaptophenol): Exhibit dual antioxidant mechanisms (radical scavenging + metal chelation) but lower thermal stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Di-tert-butyl-4-hexylphenol, and how can reaction conditions be optimized for improved yields?

- Methodology : Focus on Friedel-Crafts alkylation or tert-butylation of phenol derivatives. Optimize parameters such as catalyst type (e.g., AlCl₃ or H₂SO₄), temperature (80–120°C), and molar ratios of tert-butylating agents. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography with hexane/ethyl acetate gradients improves yield .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodology : Use GC with flame ionization detection (FID) for purity assessment (≥98% threshold) and HPLC for isomer separation. Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl proton signals at δ 1.3–1.4 ppm) and FT-IR (O-H stretch at ~3400 cm⁻¹). Calibrate instruments with certified reference standards .

Q. What standardized protocols exist for preliminary toxicity screening in bacterial or mammalian cell models?

- Methodology : Follow OECD Guideline 471 (Ames test) for mutagenicity using Salmonella typhimurium strains TA98/TA100. For cytotoxicity, use MTT assays in HepG2 or HEK293 cells at concentrations ≤100 µM. Include positive controls (e.g., sodium azide) and solvent controls (DMSO <1% v/v) .

Q. How does the antioxidant mechanism of 2,6-Di-tert-butyl-4-hexylphenol compare to other hindered phenols like BHT?

- Methodology : Evaluate radical scavenging capacity via DPPH or ABTS assays. Compare IC₅₀ values with BHT (reference IC₅₀ ~20 µM). Use ESR spectroscopy to detect phenoxyl radical intermediates. The hexyl chain may enhance lipid solubility but reduce steric hindrance vs. methyl groups in BHT .

Q. What are the recommended storage conditions to prevent degradation during long-term studies?

- Methodology : Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and track oxidation products (e.g., quinones) using LC-MS .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be established to improve antioxidant efficacy?

- Methodology : Synthesize analogs with varying alkyl chain lengths (C4–C8) and tert-butyl substitutions. Use QSAR modeling to correlate logP values with radical scavenging activity. Validate predictions via in vitro assays and X-ray crystallography to analyze steric effects .

Q. What strategies resolve contradictions in toxicological data between in vitro and in vivo models?

- Methodology : Compare metabolic activation pathways using liver microsomes (S9 fraction) to assess species-specific differences. For conflicting genotoxicity results, conduct comet assays or micronucleus tests in primary hepatocytes. Address bioavailability discrepancies via pharmacokinetic studies .

Q. What methodologies assess environmental persistence and bioaccumulation potential?

- Methodology : Perform OECD 301B (Ready Biodegradability) tests in activated sludge. Measure logKow via shake-flask method (predicted ~6.5 for hexyl derivatives). Use LC-MS/MS to detect metabolites in aquatic models (e.g., Daphnia magna) .

Q. How to design in vitro vs. in vivo models for endocrine disruption studies?

- Methodology : Use ERα/ERβ transactivation assays (Luciferase reporter) for receptor binding. Validate with uterotrophic assays in ovariectomized rats. Include positive controls (e.g., bisphenol A) and negative controls (vehicle-only) .

Q. What advanced techniques identify degradation products under oxidative stress?

- Methodology : Expose samples to UV light or Fenton’s reagent (Fe²⁺/H₂O₂). Analyze degradation pathways via high-resolution LC-QTOF-MS and compare fragmentation patterns with NIST library. Quantify major byproducts (e.g., 2,6-di-tert-butylquinone) using isotope dilution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.